Silver chromate
Description
Silver chromate (B82759) is an ionic compound formed from two silver cations (Ag⁺) and one chromate anion (CrO₄²⁻). study.com It is characterized by its distinct reddish-brown color and its very low solubility in water, a property that has been historically exploited in analytical methodologies. wikipedia.orgstudy.com The compound typically exists as a crystalline solid with a density of 5.625 g/cm³. wikipedia.orgottokemi.com
Table 1: Physical and Chemical Properties of Silver Chromate
| Property | Value |
| Chemical Formula | Ag₂CrO₄ |
| Molar Mass | 331.73 g/mol wikipedia.org |
| Appearance | Brown-red crystalline powder wikipedia.orgottokemi.com |
| Density | 5.625 g/cm³ wikipedia.orgottokemi.com |
| Melting Point | 665 °C (1,229 °F; 938 K) wikipedia.org |
| Boiling Point | 1,550 °C (2,820 °F; 1,820 K) wikipedia.org |
| Solubility in water | 0.14 mg/L (0 °C) wikipedia.org |
| Solubility Product (Ksp) | 1.12 × 10⁻¹² wikipedia.org |
| Crystal Structure | Orthorhombic (below 482 °C), Hexagonal (above 482 °C) wikipedia.org |
The most notable historical application of this compound is in the Mohr method , a titration technique developed in the mid-19th century for the determination of chloride ions. wikipedia.orgminia.edu.eg In this method, a solution containing an unknown amount of chloride is titrated with a standard solution of silver nitrate (B79036). scienceready.com.au After all the chloride ions have precipitated as white silver chloride (AgCl), the first excess of silver ions reacts with a potassium chromate indicator to form a reddish-brown precipitate of this compound, signaling the endpoint of the titration. uobabylon.edu.iqriccachemical.com
The reactions involved are:
Precipitation of chloride: Ag⁺(aq) + Cl⁻(aq) → AgCl(s) (white precipitate)
Endpoint indication: 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (reddish-brown precipitate)
The success of the Mohr method hinges on the lower solubility of silver chloride compared to this compound, ensuring that the silver chloride precipitates first. scienceready.com.au This method, despite its limitations regarding pH (it must be carried out in a neutral or slightly alkaline solution), has been a cornerstone of analytical chemistry for decades and continues to find use in certain applications, such as determining the chloride content in water samples. wikipedia.orgnemi.gov
In recent years, research on this compound has shifted from its classical applications to its potential in advanced materials. A significant area of investigation is its use as a photocatalyst . wikipedia.orgresearchgate.net this compound is a semiconductor with a narrow band gap of approximately 1.8 eV, which allows it to absorb a significant portion of the visible light spectrum. cdmf.org.br This property makes it a promising candidate for degrading organic pollutants in wastewater under visible light irradiation. researchgate.nettandfonline.com
Researchers have explored various synthesis methods, such as co-precipitation, sonochemical, and hydrothermal techniques, to produce this compound nanoparticles and microcrystals with enhanced photocatalytic activity. researchgate.netcdmf.org.brresearchgate.net For instance, this compound nanocrystals prepared by ultrasonic synthesis have been shown to completely photodegrade organic dyes within minutes. researchgate.nettandfonline.com
Another prominent area of modern research is the application of this compound in lithium-ion batteries . Specifically, it is used as the cathode material in Li-Ag₂CrO₄ batteries, which are noted for their high reliability and long shelf life, making them suitable for use in medical devices like artificial pacemakers. wikipedia.org
The study of this compound extends across several scientific disciplines, highlighting its interdisciplinary importance.
Solid-State Chemistry: The compound's polymorphic nature, exhibiting different crystal structures at varying temperatures (orthorhombic below 482 °C and hexagonal above), is of great interest to solid-state chemists. wikipedia.org The orthorhombic structure, which is common at room temperature, features two distinct coordination environments for the silver ions. wikipedia.orgcdmf.org.br Understanding these structural properties is crucial for tailoring the material's electronic and optical characteristics.
Nanoscience: The synthesis and characterization of this compound at the nanoscale have opened up new avenues for its application. researchgate.net By controlling the size and shape of Ag₂CrO₄ nanoparticles, researchers can tune their photocatalytic efficiency and other properties. researchgate.netrsc.org For example, loading this compound nanoparticles onto materials like graphitic carbon nitride (g-C₃N₄) sheets has been shown to significantly enhance their photocatalytic performance due to increased surface area and improved charge separation. rsc.org
Environmental Remediation: The photocatalytic properties of this compound are directly relevant to environmental remediation. wikipedia.org Scientists are investigating its ability to break down a wide range of organic pollutants, including dyes like rhodamine B and methyl orange, as well as phenols, in wastewater. researchgate.netresearchgate.netrsc.org Composites of this compound with other materials, such as titanium-based metal-organic frameworks, have demonstrated high efficiency in the photocatalytic reduction of pollutants like 4-nitroaniline. rsc.org The goal is to develop efficient and sustainable methods for water purification using visible light as an energy source. mdpi.com
Table 2: Research Findings on Photocatalytic Degradation using this compound
| Catalyst | Pollutant | Light Source | Degradation Efficiency/Rate | Reference |
| Ag₂CrO₄ nanocrystals (ultrasonic synthesis) | Organic dye | Visible light | Complete degradation in 8 minutes | researchgate.nettandfonline.com |
| Ag₂CrO₄/g-C₃N₄ composite | Rhodamine B | Visible light | 6.1 times higher activity than pure g-C₃N₄ | rsc.org |
| Ag₂CrO₄ nanoparticles | Methyl orange | Visible light | ~87.3% degradation after 280 minutes | researchgate.net |
| Ag₂CrO₄@NH₂-MIL-125 | 4-nitroaniline reduction | Visible light | 97.8% conversion | rsc.org |
Structure
2D Structure
Properties
CAS No. |
7784-01-2 |
|---|---|
Molecular Formula |
AgCrH2O4 |
Molecular Weight |
225.878 g/mol |
IUPAC Name |
dihydroxy(dioxo)chromium;silver |
InChI |
InChI=1S/Ag.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
TZVCHNYNIZBXHV-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Ag+].[Ag+] |
Canonical SMILES |
O[Cr](=O)(=O)O.[Ag] |
Other CAS No. |
7784-01-2 |
Pictograms |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
7784-02-3 ((chromic acid)H2Cr2O7-Ag(1+)[1:2]) |
Synonyms |
silver chromate |
Origin of Product |
United States |
Structural and Crystallographic Investigations of Silver Chromate Phases
Crystal Structure Determination and Polymorphism
Silver chromate (B82759) is known to exhibit polymorphism, meaning it can exist in different crystal structures. The most commonly encountered form at ambient conditions is orthorhombic, but a hexagonal phase is observed at higher temperatures. Furthermore, its structure is sensitive to applied pressure, leading to phase transitions.
At ambient temperature and pressure, silver chromate crystallizes in the orthorhombic crystal system, belonging to the Pnma space group (no. 62) upv.eswikipedia.orgcdmf.org.brcdmf.org.brcsic.esidsi.md. This structure contains four formula units per unit cell (Z = 4) upv.escdmf.org.brcsic.es. The lattice parameters determined experimentally show slight variations across different studies, but are generally reported as follows:
a ≈ 10.06 Å
b ≈ 7.02 Å
c ≈ 5.54 Å
Representative experimental values include a = 10.063(11) Å, b = 7.029(4) Å, and c = 5.540(2) Å upv.es. Other studies report values such as a = 10.176 Å, b = 7.011 Å, c = 5.618 Å cdmf.org.br, or a = 10.066747 Å, b = 7.025253 Å, c = 5.540493 Å cdmf.org.br. The structure is characterized by a three-dimensional network formed by silver-oxygen bonds and isolated chromate (CrO₄) tetrahedra upv.escdmf.org.brcdmf.org.br.
This compound undergoes a reversible first-order structural transformation from the orthorhombic phase to a hexagonal phase at elevated temperatures upv.eswikipedia.org. This transition temperature has been reported around 479-482 °C wikipedia.orgaip.org. At approximately 506 °C, the hexagonal phase has been characterized with lattice parameters a = 9.92(4) Å and c = 19.76(8) Å, with Z = 16 formula units per cell upv.es. Upon cooling below this transition temperature, the hexagonal phase reverts to the orthorhombic structure wikipedia.org.
The crystal structure of this compound is also affected by hydrostatic pressure. Experimental studies have identified at least two pressure-induced phase transitions upv.esacs.org.
Phase II to Phase III Transition : A second phase transition to Phase III is reported to occur at approximately 13 GPa. The exact crystal structure of this high-pressure phase has not yet been definitively determined upv.esacs.org. Theoretical calculations have suggested the stabilization of a spinel-type structure at around 11 GPa, but this has not been experimentally confirmed, possibly due to kinetic barriers upv.esresearchgate.net.
These high-pressure transitions are generally observed to be reversible upon decompression upv.es.
Structural Refinement and Polyhedral Geometry
Detailed structural analysis often involves refining diffraction data and examining the local atomic environments, particularly the coordination polyhedra.
The Rietveld refinement method, a powerful technique for analyzing X-ray diffraction (XRD) patterns of crystalline materials, has been widely employed to determine and confirm the crystal structure of this compound cdmf.org.bridsi.md. This method allows for the precise determination of structural parameters, including lattice constants, atomic positions, and crystallite size, by fitting a calculated diffraction profile to the observed data cdmf.org.brcsic.es. Rietveld refinements have consistently confirmed the orthorhombic structure of Ag₂CrO₄ in the Pnma space group and have been used to analyze samples synthesized under various conditions, including doping with other elements cdmf.org.brcsic.esidsi.mdacs.org. For instance, refined structural parameters from Rietveld analysis have yielded values such as a = 10.066747 Å, b = 7.025253 Å, c = 5.540493 Å, with refinement indicators like Rwp = 0.0855 and χ² = 2.101 cdmf.org.br.
Determination of Lattice Parameters and Atomic Coordinates
This compound, Ag₂CrO₄, crystallizes in an orthorhombic structure belonging to the Pnma space group at ambient conditions and temperatures below 482 °C cdmf.org.brwikipedia.orgcsic.estandfonline.com. Studies have precisely determined its unit cell dimensions and the positions of its constituent atoms. For instance, one investigation reported an orthorhombic unit cell with lattice parameters:
a = 10.176 Å
b = 7.011 Å
c = 5.618 Å
These values are in good agreement with other experimentally determined parameters, such as a = 10.063(11) Å, b = 7.029(4) Å, and c = 5.540(2) Å wikipedia.orgcsic.esupv.esresearchgate.netacs.org. The structure is described as being composed of elongated [AgO₆] octahedra and distorted off-centered [AgO₄] tetrahedra, along with [CrO₄] tetrahedra cdmf.org.brcsic.esacs.orgcdmf.org.br. Silver atoms occupy both tetrahedral and octahedral sites within this framework cdmf.org.br.
Table 1: Lattice Parameters of this compound (Ag₂CrO₄) at Ambient Conditions
| Parameter | Value (Å) | Space Group | Reference |
| a | 10.176 | Pnma | cdmf.org.br |
| b | 7.011 | Pnma | cdmf.org.br |
| c | 5.618 | Pnma | cdmf.org.br |
| a | 10.063(11) | Pnma | wikipedia.orgupv.esresearchgate.net |
| b | 7.029(4) | Pnma | wikipedia.orgupv.esresearchgate.net |
| c | 5.540(2) | Pnma | wikipedia.orgupv.esresearchgate.net |
| a | 10.066747(7) | Pnma | cdmf.org.br |
| b | 7.025253(7) | Pnma | cdmf.org.br |
| c | 5.540493(7) | Pnma | cdmf.org.br |
Note: Values may vary slightly between studies due to experimental conditions and refinement methods.
Crystal Morphology and Facet Analysis
The external shape and surface characteristics of this compound crystals are significantly influenced by their underlying crystal structure and the conditions under which they are synthesized.
Field-Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are crucial techniques for visualizing the morphology of this compound particles cdmf.org.brcdmf.org.brcsic.esiaea.orgresearchgate.netosti.govunesp.br. These studies have revealed a variety of crystal habits, including needle-like, plate-like, and granular structures, depending on the synthesis method employed tandfonline.comtandfonline.com. For example, coprecipitation methods have been shown to yield well-defined microcrystals cdmf.org.brcdmf.org.br. The specific surface features and particle shapes are critical for understanding their properties, such as photocatalytic activity csic.es.
The morphology of this compound crystals is highly sensitive to the synthesis parameters, including temperature, precursor concentrations, pH, solvent, and the presence of additives cdmf.org.brtandfonline.comtandfonline.comresearchgate.net. For instance, different synthesis methods like ultrasonic synthesis, template-assisted synthesis, and hydrothermal methods can lead to distinct particle sizes and shapes, such as capsule-like, cypress-like, or granular morphologies tandfonline.comtandfonline.com. Controlling these parameters allows for tailoring the crystal habit, which in turn can influence the material's properties, such as its photocatalytic efficiency csic.estandfonline.comtandfonline.com.
Structural Studies of Related Silver-Chromate Compounds
Beyond the primary Ag₂CrO₄ structure, related compounds incorporating silver and chromate within different frameworks have also been investigated.
This compound silicates represent a class of compounds where chromate and silicate (B1173343) anions are integrated into a silver-containing structure. One notable example is Ag₆(CrO₄)(SiO₄), which crystallizes in the tetragonal space group I4₁/amd researchgate.netresearchgate.netresearchgate.net. This compound features isolated CrO₄ and SiO₄ tetrahedra linked by silver cations researchgate.netresearchgate.netresearchgate.net. The silver atoms in Ag₆(CrO₄)(SiO₄) exhibit different coordination environments, with some being in a square-planar fourfold coordination and others in a linear twofold coordination researchgate.net. The structure can be described as a three-dimensional framework formed by [Ag₄SiO₄] units, accommodating the CrO₄ tetrahedra and additional silver atoms within its voids researchgate.netresearchgate.netresearchgate.net.
Silver Chromite Nanoparticles (e.g., Ag₂Cr₂O₄, Ag₀.₅Cr₂.₅O₄)
Silver chromite nanoparticles, particularly those with the formula Ag₂Cr₂O₄, have been synthesized and characterized. These materials often adopt a spinel cubic structure researchgate.netresearch-nexus.netresearchgate.netd-nb.info. X-ray diffraction (XRD) analysis is crucial for confirming the formation of these single-phase spinel structures, with crystallite sizes typically in the nanometer range, for example, 76.6 nm for Ag₂Cr₂O₄ synthesized via flash auto-combustion researchgate.netresearch-nexus.net. Ag₀.₅Cr₂.₅O₄ nanoparticles have also been prepared, exhibiting a single-phase spinel structure with an average crystallite size of approximately 47.9 nm when annealed at 900 °C researchgate.net. The crystallographic study of these nanoparticles provides insights into their structural integrity and potential applications.
Table 3.4.2.1: Crystallographic Data for Silver Chromite Nanoparticles
| Compound | Crystal Structure | Space Group | Average Crystallite Size | Reference |
| Ag₂Cr₂O₄ | Cubic Spinel | Fd3m | ~76.6 nm | researchgate.netresearch-nexus.net |
| Ag₀.₅Cr₂.₅O₄ | Cubic Spinel | Fd3m | ~47.9 nm | researchgate.net |
Mixed Silver-Copper-Chromate Hydroxides (e.g., Ag₂Cu₃Cr₂O₈(OH)₄)
The mixed silver-copper-chromate hydroxide, Ag₂Cu₃Cr₂O₈(OH)₄, presents a layered structure. This oxohydroxide phase crystallizes in the triclinic space group P1̅ csic.esnih.govresearchgate.netrsc.orgicmab.es. High-resolution powder X-ray diffraction data has been used to solve and refine its crystallographic structure. The unit cell parameters are reported as: a = 5.3329(1) Å, b = 5.3871(1) Å, c = 10.0735(1) Å, α = 80.476(1)°, β = 87.020(1)°, γ = 62.383(1)°, with a volume of 252.79(1) ų csic.esnih.gov. This structure features alternating brucite-like Cu-O and Ag-O layers, connected by individual chromate groups csic.esnih.govresearchgate.neticmab.es. Bond valence sum calculations suggest the formulation Ag⁺₂Cu²⁺₃Cr⁶⁺₂O₈(OH)₄ csic.esnih.gov.
Table 3.4.3.1: Crystallographic Data for Ag₂Cu₃Cr₂O₈(OH)₄
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Volume (ų) | Reference |
| Ag₂Cu₃Cr₂O₈(OH)₄ | Triclinic | P1̅ | a = 5.3329(1), b = 5.3871(1), c = 10.0735(1), α = 80.476(1)°, β = 87.020(1)°, γ = 62.383(1)° | 252.79(1) | csic.esnih.gov |
Coordination Complexes of this compound (e.g., Ag₂(phen)₂CrO₄, Ag[Cr(1,3-pdta)]·3H₂O)
Coordination complexes involving silver ions and chromate anions, often with organic ligands, have also been investigated crystallographically. For instance, the complex Ag[Cr(1,3-pdta)]·3H₂O, where 1,3-pdta is (propane-1,3-diyldinitrilo)tetraacetate, has been characterized. The asymmetric unit contains a [Cr(1,3-pdta)]⁻ anion, an Ag⁺ cation, and three water molecules researchgate.netresearchgate.netnsf.govdoaj.orgasianpubs.org. The Cr³⁺ ion is coordinated by the four oxygen and two nitrogen atoms of the 1,3-pdta ligand, exhibiting a distorted octahedral geometry researchgate.netresearchgate.netnsf.gov. While specific crystallographic data for Ag₂(phen)₂CrO₄ (where phen is 1,10-phenanthroline) is not detailed in the provided search results, the general study of silver coordination complexes with chromate anions highlights the diversity of structural arrangements possible, often involving complex hydrogen-bonding networks and specific coordination geometries for the silver ions asianpubs.orgacs.org.
Table 3.4.4.1: Structural Features of a this compound Coordination Complex
| Compound | Ligand/Anion | Coordination Geometry of Cr | Key Structural Features | Reference |
| Ag[Cr(1,3-pdta)]·3H₂O | 1,3-pdta | Distorted Octahedral | Ag⁺ cation, [Cr(1,3-pdta)]⁻ anion, water molecules | researchgate.netresearchgate.net |
Spinel Structures of this compound (Normal and Inverse)
This compound itself, Ag₂CrO₄, can exist in different structural forms. While the commonly encountered low-temperature phase is orthorhombic (space group Pnma) wikipedia.orgresearchgate.netcdmf.org.brcdmf.org.brresearchgate.netupv.es, high-pressure studies and theoretical calculations suggest the potential stabilization of a spinel-type structure at elevated pressures acs.org. Compounds referred to as "silver chromite" often adopt spinel structures, such as Ag₂Cr₂O₄, which crystallizes in a cubic spinel structure, typically with space group Fd3m researchgate.netresearch-nexus.netresearchgate.netd-nb.info. The distinction between normal and inverse spinel structures relates to the distribution of cations (A and B sites) within the oxygen framework. For Ag₂Cr₂O₄, it is classified as a normal spinel structure where Ag⁺ ions occupy tetrahedral sites and Cr³⁺ ions occupy octahedral sites leidenuniv.nl. Theoretical studies have explored the possibility of double spinels involving this compound phases, further expanding the understanding of their structural diversity researchgate.net.
Table 3.4.5.1: Spinel Structures Associated with this compound Phases
| Compound | Crystal Structure | Space Group | Type of Spinel | Reference |
| Ag₂Cr₂O₄ | Cubic Spinel | Fd3m | Normal | researchgate.netresearch-nexus.netd-nb.infoleidenuniv.nl |
| Ag₂CrO₄ (high P) | Spinel-type | (predicted) | (not specified) | acs.org |
Table of Compound Names:
| Common Name | Chemical Formula |
| This compound | Ag₂CrO₄ |
| Silver Chromite Nanoparticles | Ag₂Cr₂O₄, Ag₀.₅Cr₂.₅O₄ |
| Mixed Silver-Copper-Chromate Hydroxides | Ag₂Cu₃Cr₂O₈(OH)₄ |
| Coordination Complexes | Ag₂(phen)₂CrO₄, Ag[Cr(1,3-pdta)]·3H₂O |
| Spinel Structures | Ag₂Cr₂O₄ |
Spectroscopic and Electronic Structure Characterization of Silver Chromate
Electronic Structure Calculations and Band Theory
The electronic structure of silver chromate (B82759) has been extensively investigated using theoretical methods, primarily Density Functional Theory (DFT), to understand its semiconducting nature and optical properties.
Density Functional Theory (DFT) for Band Structure and Density of States
Density Functional Theory (DFT) calculations have been instrumental in predicting and explaining the electronic properties of silver chromate. These calculations provide insights into the material's band structure and the distribution of electronic states, known as the Density of States (DOS).
DFT studies consistently reveal that Ag₂CrO₄ is an indirect band gap semiconductor. The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone, typically described as a transition from the Γ point to the Z point. The calculated band gap energies, while varying slightly depending on the computational method and functional used, generally fall within a narrow range, indicating a material capable of absorbing visible light.
The Density of States (DOS) analysis further clarifies the electronic contributions. The valence band is predominantly formed by the hybridization of silver's 4d orbitals with oxygen's 2p orbitals. The conduction band, conversely, is largely derived from the Cr 3d orbitals, often in antibonding interaction with the O 2p orbitals. These contributions dictate the material's electronic behavior and optical absorption characteristics.
Table 1: Band Gap Energies of this compound (Ag₂CrO₄)
| Method/Condition | Band Gap (eV) | Type | Reference(s) |
| Experimental (Optical) | ~1.80 | Indirect | cdmf.org.br |
| Experimental | ~1.75 | - | researchgate.net |
| Experimental | 1.65 | - | upv.es |
| Experimental (H₂O, 60°C) | 1.65 | - | csic.es |
| Experimental (NH₃, 90°C) | 1.55 | - | csic.es |
| Experimental | 1.71 | - | acs.org |
| Experimental | 1.70, 1.78 | - | cdmf.org.br |
| Experimental | 1.78 | - | univ-lille.fr |
| Calculated (DFT-LDA) | 1.54 | - | aip.org |
| Calculated (DFT) | ~1.42 | Indirect | univ-lille.fr |
| Calculated (DFT-PBE) | 1.46 | - | acs.org |
| Calculated (DFT) | 1.594 | Indirect | csic.es |
| Calculated (DFT) | 1.37 | - | beilstein-journals.orgresearchgate.net |
| Calculated (DFT) | 1.52 | Indirect | acs.org |
Hybridization of Atomic Orbitals (Ag 4d, O 2p, Cr 3d) and Electronic Transitions
The electronic structure and optical properties of this compound are intimately linked to the hybridization of its constituent atomic orbitals. The valence band (VB) is primarily characterized by a significant hybridization between the Ag 4d orbitals and the O 2p orbitals. This interaction leads to a dispersion of states at the top of the valence band.
Conversely, the conduction band (CB) is mainly composed of Cr 3d orbitals, often described as forming antibonding states with the O 2p orbitals. This electronic configuration, with the VB dominated by Ag-O hybridization and the CB by Cr-O interactions, results in a relatively narrow band gap.
The characteristic brick-red/acajou color of this compound, unlike the yellow hues of many other chromates, is attributed to electronic transitions. While d-d transitions are generally weak and forbidden, the intense color is thought to arise from charge-transfer (CT) transitions. These transitions involve the movement of electrons between orbitals that are predominantly metal-based and those that are predominantly ligand-based. Specifically, a ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) process, potentially involving the Ag 4d orbitals and chromate molecular orbitals, is believed to be responsible for the observed absorption spectrum and color wikipedia.orgakjournals.comegyankosh.ac.inwikipedia.orglibretexts.org. Some studies also suggest that Davydov splitting effects might contribute to the observed spectral shifts wikipedia.org. The indirect nature of the band gap implies that electronic transitions typically require the assistance of a phonon to conserve momentum.
Dielectric Properties and Related Studies
Information regarding the dielectric properties of pure this compound (Ag₂CrO₄) is not extensively detailed in the provided search results. While studies on related chromates or composites involving this compound touch upon dielectric behavior, direct experimental investigations into the dielectric constant, dielectric loss, or relaxation mechanisms specifically for pristine Ag₂CrO₄ are limited within the scope of these findings.
Some research on composite materials incorporating chromates or silver nanoparticles explores dielectric phenomena, often noting a decrease in dielectric constant and loss with increasing frequency, consistent with typical dielectric relaxation mechanisms like Debye-type relaxation ui.ac.idijstm.comcmu.ac.th. However, these findings are not directly attributable to the intrinsic dielectric properties of pure this compound. Further dedicated studies would be required to fully characterize the dielectric behavior of Ag₂CrO₄ itself.
Compound List:
this compound (Ag₂CrO₄)
Potassium chromate (K₂CrO₄)
Silver nitrate (B79036) (AgNO₃)
Potassium dichromate
Potassium dichromate
Sodium chromate
Magnesium chromate (MgCrO₄)
Zinc chromate
Cadmium chromate
Titanium chromate
Tin chromate
Aluminum chromate
Chromium(VI) species
Chromate ion
Permanganate ion
Sodium dichromate
Sodium nitrate
Potassium nitrate
Silver dichromate (Ag₂Cr₂O₇)
Silver tungstate (B81510) (Ag₂WO₄)
Silver molybdate (B1676688) (Ag₂MoO₄)
Silver vanadate (B1173111) (AgVO₃)
Silver phosphate (B84403) (Ag₃PO₄)
Zinc oxide (ZnO)
Titanium dioxide (TiO₂)
Tin dioxide (SnO₂)
Nickel oxide (NiO)
Vanadium pentoxide (V₂O₅)
Graphitic carbon nitride (g-C₃N₄)
Nitrogen-doped graphitic carbon quantum dots (N-GQDs)
Sodium sulfate (B86663)
Sodium selenate (B1209512)
DL-Alanine potassium dichromate (DAPC)
Bismuth borosilicate glasses
Potassium chromate
Polyaniline (PANI)
Magnesium chromate
Zinc chromate
Silver (Ag)
Chromium (Cr)
Oxygen (O)
Silver nanoparticles (AgNPs)
Methylene (B1212753) blue (MB)
Rhodamine B (RhB)
Ciprofloxacin
P25 (TiO₂)
Magnesium oxide (MgO)
Europium oxide (Eu₂O₃)
Europium (Eu³⁺)
Nitrogen (N)
Iron (Fe)
Copper (Cu)
Zirconium (Zr)
Aluminum (Al)
Sulfur (S)
Mercury (Hg)
Lithium (Li)
Vanadium (V)
Molybdenum (Mo)
Tungsten (W)
Phosphorus (P)
Bismuth (Bi)
Tellurium (Te)
Boron (B)
Cobalt (Co)
Nickel (Ni)
Iron(II) (Fe²⁺)
Nickel(II) (Ni²⁺)
Copper(II) (Cu²⁺)
Silver(I) (Ag⁺)
Chromium(VI) (Cr⁶⁺)
Chromium(II) (Cr²⁺)
Ruthenium(II) (Ru²⁺)
Ruthenium (Ru)
Nitrogen (N)
Carbon (C)
Iridium (Ir)
Bromine (Br)
Chlorine (Cl)
Fluorine (F)
Ammonia (NH₃)
Cobalt(III) (Co³⁺)
Manganese(VII) (Mn⁷⁺)
Manganese (Mn)
Thermodynamic and Solution Equilibrium Studies of Silver Chromate
Solubility Equilibria and Solubility Product Constant (Ksp) Determinations
Silver chromate (B82759) is classified as a sparingly soluble salt in water wikipedia.orgvaia.comcoohom.comvedantu.comnajah.edu. The solubility product constant (Ksp) provides a measure of this limited solubility. The Ksp expression for silver chromate is given by the product of the concentrations of its constituent ions, each raised to the power of its stoichiometric coefficient:
Ksp = [Ag⁺]²[CrO₄²⁻] enviro.wiki
Various studies have reported Ksp values for this compound, with slight variations observed depending on the experimental conditions and methods used. Common values reported at or around room temperature (25°C or 298 K) include:
Electrochemical Behavior and Research Applications
Electrochemical Formation Mechanisms of Silver Chromate (B82759) Films
The formation of silver chromate films on silver surfaces in chromate-containing aqueous solutions is a well-studied electrochemical process. Techniques such as cyclic voltammetry and chronoamperometry have been instrumental in elucidating the mechanisms of film growth and structure.
The electrochemical behavior of silver in potassium chromate (K₂CrO₄) solutions has been investigated using cyclic voltammetry and chronoamperometry. researchgate.netcdnsciencepub.com In cyclic voltammetry studies, the forward scan reveals a single oxidation peak (anodic peak A1), which corresponds to the formation of a solid this compound layer on the silver electrode surface. cdnsciencepub.com The intensity of this peak is dependent on several factors; it increases with higher concentrations of chromate, elevated temperatures, and faster scan rates. researchgate.net
Chronoamperometry, a technique where the current is measured as a function of time at a fixed potential, shows that the initial stages of this compound film formation involve a three-dimensional nucleation process. conicet.gov.ar The growth is initially controlled by the diffusion of chromate ions to the electrode surface. conicet.gov.ar
The reverse scan in cyclic voltammograms presents a more complex picture, with two distinct reduction peaks (C1 and C2) appearing before the onset of hydrogen evolution. researchgate.netcdnsciencepub.com This indicates that the electroreduction of the this compound film is a two-step process, corresponding to the reduction of two different types of layers formed during the anodic scan. researchgate.net
| Peak | Process | Description |
|---|---|---|
| A1 | Oxidation (Anodic) | Formation of solid Ag₂CrO₄ on the silver electrode surface. |
| C1 | Reduction (Cathodic) | Reduction of the inner, compact layer of Ag₂CrO₄. |
| C2 | Reduction (Cathodic) | Reduction of the outer, powdery layer of Ag₂CrO₄. |
The presence of two reduction peaks in the cyclic voltammograms strongly suggests the formation of two distinct layers of this compound on the electrode surface. researchgate.netcdnsciencepub.com Research has identified these as an inner, compact layer and an outer, powdery layer. cdnsciencepub.com
The formation process begins with a dissolution-precipitation mechanism, leading to the initial compact layer. conicet.gov.ar This passivation layer is porous and its growth is initially under ohmic control until the surface is almost completely covered. conicet.gov.arresearchgate.net
Once the compact layer is formed, further growth occurs through the transport of Ag⁺ ions via pores and defects within this initial layer to the interface with the chromate solution. cdnsciencepub.com This leads to the precipitation of the outer, more loosely structured powdery layer on top of the compact one. cdnsciencepub.com The reduction of the inner compact layer corresponds to peak C1, while the reduction of the outer powdery layer is associated with peak C2. researchgate.net The properties and structure of these passivating films are highly dependent on the conditions under which they are formed. researchgate.net
Electrochemical Sensing Applications
The unique electrochemical properties of this compound, particularly in nanostructured forms, have been harnessed for the development of sensitive and selective electrochemical sensors.
Dopamine (B1211576) is a critical neurotransmitter, and its detection is important for monitoring various neurological and physiological functions. nih.gov Nanostructured this compound has emerged as a promising material for dopamine sensing. nih.govoulu.fi In one study, this compound nanoparticles were synthesized using a complexation-mediated method with aminosalicylic acid acting as a stabilizer, producing uniform particles with sizes ranging from 3 to 15 nm. nih.gov
These nanoparticles, when used to modify an electrode, create a large surface area that enhances the electrochemical signal for dopamine detection. nih.gov The development of these nanosensors can be integrated with modern technologies, such as the Internet of Things (IoT), to create portable devices for real-time monitoring of analytes like dopamine, with data transmitted to a cloud platform for analysis. nih.govoulu.fi
Electrochemical studies have demonstrated that nanostructured this compound exhibits excellent catalytic activity for the oxidation of dopamine. nih.gov This catalytic ability allows for the selective recognition and quantification of dopamine even in the presence of potential interfering substances. nih.gov
The performance of these sensors is characterized by their sensitivity and limit of detection (LOD). A sensor based on the synthesized this compound nanoparticles showed a high sensitivity of 2.68 μA μM⁻¹ cm⁻² and a low limit of detection of 1.05 μM for dopamine. nih.govoulu.fi The sensor operated effectively within a linear range of 5 to 45 μM. nih.gov
| Parameter | Value |
|---|---|
| Analyte | Dopamine |
| Nanoparticle Size | 3 - 15 nm |
| Linear Range | 5 - 45 μM |
| Limit of Detection (LOD) | 1.05 μM |
| Sensitivity | 2.68 μA μM⁻¹ cm⁻² |
Energy Storage Research (e.g., Cathode Materials in Lithium Batteries)
This compound has a significant, albeit specialized, application in the field of energy storage, specifically as a cathode material in primary lithium batteries. fsu.eduwikipedia.org
Lithium-silver chromate (Li-Ag₂CrO₄) batteries are a type of lithium-metal primary cell where metallic lithium serves as the anode and this compound functions as the cathode. wikipedia.orgwikipedia.org The electrolyte is typically a solution of lithium perchlorate (B79767) in an organic solvent. wikipedia.org These batteries were developed in the 1970s and are noted for their high reliability and long shelf life. wikipedia.org
In some configurations, this compound is mixed with a conductive agent like graphite (B72142) or carbon black to enhance the cathode's electronic conductivity. google.com While newer battery chemistries have been developed, the Li-Ag₂CrO₄ system remains a key example of the practical application of this compound's electrochemical properties. fsu.eduwikipedia.org
Photocatalytic Activity and Reaction Pathway Elucidation
Visible-Light Photocatalysis for Organic Pollutant Degradation
Silver chromate (B82759) has demonstrated considerable photocatalytic activity against a range of organic pollutants, including dyes and other complex organic molecules, under visible light irradiation.
Degradation of Dyes (e.g., Rhodamine B, Methyl Orange) and Other Organic Pollutants
Ag₂CrO₄, particularly when synthesized via methods like ultrasonic synthesis, exhibits rapid degradation of organic dyes. Products synthesized using ultrasonic methods have been reported to completely photodegrade organic dyes within approximately 8 minutes researchgate.nettandfonline.comtandfonline.com. In contrast, materials prepared through template or hydrothermal methods typically require around 42 minutes for similar degradation researchgate.nettandfonline.comtandfonline.com.
Composites incorporating silver chromate have also shown enhanced performance. For instance, graphitic carbon nitride (GCN)/Ag₂CrO₄ nanocomposites achieved over 85% degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and methyl chlorophenoxy propionic acid (Mecoprop-P) within 120 minutes under royal blue LED irradiation mdpi.com. These nanocomposites also demonstrated high efficiency in degrading proteins, with 100% degradation of bovine serum albumin (BSA) in 20 minutes and 77.5% degradation of SARS-CoV-2 spike protein in 30 minutes mdpi.com.
Studies on this compound/reduced graphene oxide (Ag₂CrO₄/rGO) nanocomposites showed approximately 92% degradation of methylene (B1212753) blue (MB) after 60 minutes of solar light irradiation, a significant improvement over pure Ag₂CrO₄, which achieved about 46% degradation under the same conditions researchgate.net. The photocatalytic activity of Ag₂CrO₄ has also been evaluated for other pollutants:
Rhodamine B (RhB) Degradation: Ag₂CrO₄ synthesized via ultrasonic methods achieved 98.7% degradation of RhB within 8 minutes tandfonline.com. Eu³⁺-doped Ag₂CrO₄ (ACE25) exhibited a rate constant of 0.0384 ± 0.00003 min⁻¹ for RhB degradation acs.org.
Ciprofloxacin Hydrochloride Monohydrate (CIP) Degradation: ACE25 showed a rate constant of 0.0082 ± 0.00071 min⁻¹ for CIP degradation acs.org.
4-Nitrophenol (4-NP) Degradation: ACE25 demonstrated a rate constant of 0.0024 ± 0.00015 min⁻¹ for 4-NP degradation acs.org.
4-Chlorophenol (4-CP) Degradation: A urea-derived GCN/Ag₂CrO₄ nanocomposite showed a degradation rate 52 times higher than GCN alone and 18 times higher than Ag₂CrO₄ alone for 4-CP mdpi.com.
Methyl Orange (MO) Degradation: Ag₂CrO₄ nanoparticles achieved approximately 87.3% degradation of MO after 280 minutes of visible light irradiation researchgate.net.
Enrofloxacin (ENR) Degradation: A Bi₁₂O₁₇Cl₂/Ag₂CrO₄ composite achieved 85.5% degradation of ENR in 60 minutes, outperforming bare Bi₁₂O₁₇Cl₂ (41.8%) and Ag₂CrO₄ (52.7%) researchgate.net.
Alizarin Red (AR) Dye Degradation: An Ag₂CrO₄@NiFe-LDH composite exhibited a 97.1% removal rate for AR dye researchgate.net.
Table 1: Photocatalytic Degradation of Organic Pollutants by this compound and Composites
| Pollutant | Photocatalyst | Degradation (%) | Time (min) | Light Source | Rate Constant (min⁻¹) | Citation(s) |
| Organic Dye (general) | Ag₂CrO₄ (ultrasonic) | 100 | 8 | Visible Light | N/A | researchgate.nettandfonline.comtandfonline.com |
| Organic Dye (general) | Ag₂CrO₄ (template/hydrothermal) | N/A | 42 | Visible Light | N/A | researchgate.nettandfonline.comtandfonline.com |
| 2,4-D | GCN/Ag₂CrO₄ | 85 | 120 | Royal Blue LED | 1.59 × 10⁻² | mdpi.com |
| Mecoprop-P | GCN/Ag₂CrO₄ | 85 | 120 | Royal Blue LED | 1.79 × 10⁻² | mdpi.com |
| BSA | GCN/Ag₂CrO₄ | 100 | 20 | Royal Blue LED | N/A | mdpi.com |
| SARS-CoV-2 spike protein | GCN/Ag₂CrO₄ | 77.5 | 30 | Royal Blue LED | N/A | mdpi.com |
| Methylene Blue (MB) | Ag₂CrO₄/rGO | ~92 | 60 | Solar Light | N/A | researchgate.net |
| Methylene Blue (MB) | Pure Ag₂CrO₄ | ~46 | 60 | Solar Light | N/A | researchgate.net |
| Rhodamine B (RhB) | Ag₂CrO₄ (ultrasonic) | 98.7 | 8 | Visible Light | N/A | tandfonline.com |
| Rhodamine B (RhB) | ACE25 (Eu³⁺ doped Ag₂CrO₄) | N/A | N/A | Visible Light | 0.0384 ± 0.00003 | acs.org |
| Ciprofloxacin HCl (CIP) | ACE25 (Eu³⁺ doped Ag₂CrO₄) | N/A | N/A | Visible Light | 0.0082 ± 0.00071 | acs.org |
| 4-Nitrophenol (4-NP) | ACE25 (Eu³⁺ doped Ag₂CrO₄) | N/A | N/A | Visible Light | 0.0024 ± 0.00015 | acs.org |
| 4-Chlorophenol (4-CP) | U-GCN/Ag₂CrO₄ (0.3:1 ratio) | N/A | N/A | Visible Light | N/A (52x GCN) | mdpi.com |
| Methyl Orange (MO) | Ag₂CrO₄ nanoparticles | ~87.3 | 280 | Visible Light | N/A | researchgate.net |
| Enrofloxacin (ENR) | Bi₁₂O₁₇Cl₂/Ag₂CrO₄-50% | 85.5 | 60 | Visible LED | N/A | researchgate.net |
| Alizarin Red (AR) dye | 50%Ag₂CrO₄@50%NiFe-LDH | 97.1 | N/A | N/A | N/A | researchgate.net |
Photo-induced Reduction Reactions (e.g., Nitrobenzene (B124822) to Aniline)
Visible-light-driven photocatalysis offers an environmentally friendly approach for synthesizing valuable chemicals, such as aniline (B41778) from nitrobenzene. This compound has been investigated as a photocatalyst for this transformation. In a study utilizing Ag₂CrO₄ nanocatalysts, the conversion of nitrobenzene to aniline was observed to be 22% rsc.orgresearchgate.netresearchgate.net. When Ag₂CrO₄ was integrated into a composite with NH₂-MIL-125 (forming Ag₂CrO₄@NH₂-MIL-125), the conversion efficiency dramatically increased to 97.8% rsc.orgresearchgate.netresearchgate.net. The kinetic rate for the photoreduction of nitrobenzene to aniline using Ag₂CrO₄ was reported as 0.01603 min⁻¹, while the composite catalyst Ag₂CrO₄@NH₂-MIL-125 achieved a significantly higher rate of 0.5199 min⁻¹ rsc.orgresearchgate.netresearchgate.net.
Table 2: Photocatalytic Reduction of Nitrobenzene to Aniline
| Photocatalyst | Conversion (%) | Kinetic Rate (min⁻¹) | Citation(s) |
| Ag₂CrO₄ | 22 | 0.01603 | rsc.orgresearchgate.netresearchgate.net |
| NH₂-MIL-125 | 48 | 0.1416 | rsc.orgresearchgate.netresearchgate.net |
| Ag₂CrO₄@NH₂-MIL-125 | 97.8 | 0.5199 | rsc.orgresearchgate.netresearchgate.net |
Mechanistic Studies of Photocatalytic Reactions
Understanding the underlying mechanisms is crucial for optimizing photocatalytic performance. Research has focused on electron-hole pair dynamics, the generation of reactive oxygen species, and kinetic analyses.
Role of Electron-Hole Pair Generation and Charge Carrier Dynamics
The photocatalytic process in Ag₂CrO₄ begins with the absorption of visible light, which excites electrons from the valence band (VB) to the conduction band (CB), creating electron-hole pairs csic.esresearchgate.net. The VB of Ag₂CrO₄ is primarily composed of hybridized Ag 4d and O 2p orbitals, while the CB is dominated by Cr 3d orbitals csic.es. The specific crystal structure of Ag₂CrO₄, featuring large O-Ag-O bond angles and extended Ag-O bond lengths within its [AgO₆] octahedral clusters, is advantageous for the migration and separation of these photogenerated charge carriers csic.esresearchgate.net. Efficient charge separation is critical to prevent recombination, which would otherwise reduce the photocatalytic efficiency.
Strategies such as forming heterojunctions, like in GCN/Ag₂CrO₄ nanocomposites, can further enhance charge carrier separation mdpi.comnih.gov. In these systems, Ag₂CrO₄ can act as an electron trap, facilitating the transfer of electrons from GCN and thereby reducing electron-hole recombination mdpi.commdpi.com. Doping Ag₂CrO₄ with elements like Eu³⁺ has also been shown to reduce charge carrier recombination rates, leading to improved photocatalytic activity acs.org. The presence of reduced silver species (Ag⁰) on the surface of Ag₂CrO₄ can also act as a driving force to enhance photocatalytic activity csic.es.
Table 3: Kinetic Rate Constants for Various Photocatalytic Reactions
| Reaction | Photocatalyst | Rate Constant (min⁻¹) | Citation(s) |
| 2,4-D degradation | GCN/Ag₂CrO₄ | 1.59 × 10⁻² | mdpi.com |
| Mecoprop-P degradation | GCN/Ag₂CrO₄ | 1.79 × 10⁻² | mdpi.com |
| RhB degradation | ACE25 (Eu³⁺ doped Ag₂CrO₄) | 0.0384 ± 0.00003 | acs.org |
| CIP degradation | ACE25 (Eu³⁺ doped Ag₂CrO₄) | 0.0082 ± 0.00071 | acs.org |
| 4-NP degradation | ACE25 (Eu³⁺ doped Ag₂CrO₄) | 0.0024 ± 0.00015 | acs.org |
| Nitrobenzene to Aniline reduction | Ag₂CrO₄ | 0.01603 | rsc.orgresearchgate.netresearchgate.net |
| Nitrobenzene to Aniline reduction | Ag₂CrO₄@NH₂-MIL-125 | 0.5199 | rsc.orgresearchgate.netresearchgate.net |
| Sonophotodegradation of RhB | CeO₂/Ag₂CrO₄ composite | 0.0449 | nih.gov |
| 4-CP degradation | U-GCN/Ag₂CrO₄ | N/A (52x GCN) | mdpi.com |
Identification of Reactive Oxygen Species and Radical Formation
The degradation of organic pollutants by Ag₂CrO₄ photocatalysts is primarily mediated by the generation of reactive oxygen species (ROS). Upon visible light irradiation, photogenerated electrons on the Ag₂CrO₄ surface can react with adsorbed oxygen (O₂) to produce superoxide (B77818) radical anions (O₂⁻) tandfonline.com. Simultaneously, photogenerated holes can react with water (H₂O) to form highly reactive hydroxyl radicals (OH•) csic.estandfonline.com. Both O₂⁻ and OH• radicals are potent oxidizing agents that can effectively break down complex organic molecules into simpler, less harmful by-products tandfonline.comnih.gov. Scavenger experiments have confirmed the significant roles of these species, with •OH radicals often playing a crucial role in the degradation pathways, sometimes alongside O₂⁻ csic.esresearchgate.netacs.org.
Influence of Synthesis Parameters and Morphology on Photocatalytic Activity
The photocatalytic activity of this compound is highly dependent on its synthesis method, which dictates its particle size, morphology, and crystalline structure. Different preparation techniques, such as ultrasonic synthesis, template-assisted methods, and hydrothermal synthesis, yield Ag₂CrO₄ with varying properties that impact their photocatalytic efficiency tandfonline.comtandfonline.com. For instance, Ag₂CrO₄ prepared via ultrasonic synthesis has demonstrated superior photocatalytic activity compared to samples produced by template or hydrothermal methods. This enhanced performance is attributed to the ultrasonic waves promoting the formation of smaller, more active particles tandfonline.comtandfonline.com.
Research has shown that varying synthesis parameters like temperature, solvent, and precursor concentration can lead to different Ag₂CrO₄ morphologies, such as nanospheres, nanorods, or microcrystals csic.esmdpi.com. For example, Ag₂CrO₄ nanospheres with an average diameter of 30 nm have been synthesized, while other methods yield faceted polyhedra ranging from 1 to 4 µm csic.es. These morphological differences influence the material's surface area, light absorption, and charge carrier dynamics, all critical factors for photocatalytic activity tandfonline.comtandfonline.comcsic.es. Studies have also indicated that the specific crystal facets exposed can affect photocatalytic performance, with certain surfaces exhibiting higher activity than others csic.es.
Strategies for Enhanced Photocatalytic Performance and Stability
Doping and Heterostructure Formation for Improved Efficiency
One of the primary approaches to enhance the photocatalytic efficiency of Ag₂CrO₄ is through doping with other elements or forming heterostructures with complementary materials. Doping, such as with Eu³⁺, can tune the material's electronic structure, leading to improved visible light absorption and enhanced charge separation acs.org. For example, Eu³⁺ doping in Ag₂CrO₄ synthesized via coprecipitation has shown that even small concentrations can boost photocatalytic behavior by altering the band structure and promoting charge carrier transfer acs.org.
Mitigation of Photocorrosion Effects
A significant challenge for silver-based photocatalysts, including this compound, is photocorrosion, where the material degrades under light irradiation, reducing its stability and lifespan researchgate.netnih.govjfn.ac.lkhnu.edu.cnhnu.edu.cnresearchgate.net. Strategies to mitigate photocorrosion often involve forming heterojunctions or composites that can effectively transfer photogenerated electrons away from the Ag₂CrO₄.
For example, the introduction of graphene oxide (GO) into Ag₂CrO₄ composites has been shown to inhibit photocorrosion by facilitating the transfer of photogenerated electrons from Ag₂CrO₄ to GO a-z.lu. Similarly, constructing Z-scheme heterojunctions with materials like g-C₃N₄ can prevent photocorrosion by leading electrons into the co-catalyst, thereby suppressing the reduction of Ag⁺ to Ag⁰ researchgate.netnih.govhnu.edu.cn. The core-shell structure of Ag₂CrO₄/g-C₃N₄ has also been noted to provide a stable shell that protects the Ag₂CrO₄ core from external corrosive substances and facilitates charge transfer hnu.edu.cn.
Photocatalyst Recycling and Reusability Studies
The reusability and stability of a photocatalyst are crucial for its practical application. Studies on Ag₂CrO₄-based materials have indicated good recyclability. For instance, Ag₂CrO₄/ZnO composites have maintained a high degradation rate of RhB (82%) after five cycles, significantly outperforming pure Ag₂CrO₄ (24%) hgxx.org. In other composite systems, such as Ag₂CrO₄/g-C₃N₄, the enhanced photocatalytic performance is attributed to the stable structure of the heterojunction, which contributes to good reusability researchgate.net. While specific quantitative data on the number of cycles and retained activity for pure Ag₂CrO₄ is varied across studies, the trend in composite materials suggests that strategies enhancing stability also improve reusability researchgate.nethgxx.org.
Theoretical and Computational Chemistry of Silver Chromate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the properties of silver chromate (B82759). researchgate.netcdmf.org.br It offers a balance between computational cost and accuracy, enabling the study of structural, electronic, and vibrational characteristics. First-principles calculations within the DFT framework are frequently employed to rationalize experimental findings and predict material behavior. researchgate.netcsic.es
DFT calculations are crucial for determining the most stable geometric structure of silver chromate. Through structural optimization, theoretical models can predict lattice parameters, bond lengths, and bond angles. The orthorhombic unit cell of Ag₂CrO₄ (space group Pnma) is composed of [CrO₄] tetrahedra, elongated [AgO₆] octahedra, and distorted [AgO₄] tetrahedra. csic.escdmf.org.br
Theoretical calculations using DFT can accurately reproduce the experimental crystal structure. For instance, optimizations using the Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) have yielded lattice parameters that are in good agreement with experimental values obtained from techniques like Rietveld refinement. cdmf.org.brcdmf.org.br One study reported optimized cell parameters of a = 10.176 Å, b = 7.011 Å, and c = 5.618 Å. cdmf.org.br A comparison between experimental and DFT-calculated structural parameters reveals the accuracy of these computational models, although some variations, such as greater distortion in the calculated [AgO₆] clusters, can occur. cdmf.org.brcsic.es
Table 1: Comparison of Experimental and DFT-Calculated Lattice Parameters for Orthorhombic Ag₂CrO₄
| Parameter | Experimental Value (Å) cdmf.org.br | Theoretical (DFT) Value (Å) cdmf.org.br |
|---|---|---|
| a | 10.091 | 10.231 |
| b | 7.031 | 7.027 |
| c | 5.545 | 5.589 |
| Cell Volume (ų) | 393.20 | 401.40 |
Note: Experimental values are from Rietveld refinement; theoretical values are from DFT calculations. Small discrepancies are common and depend on the specific functional and basis sets used.
Understanding the electronic structure is fundamental to explaining the optical and photocatalytic properties of this compound. DFT calculations reveal the composition of the valence band (VB) and the conduction band (CB). For Ag₂CrO₄, the VB maximum is primarily formed by the hybridization of Ag 4d and O 2p orbitals. csic.es The CB minimum is dominated by Cr 3d orbitals. csic.es
The band gap (E_g) is a critical parameter, and DFT is widely used for its calculation. However, standard functionals like GGA are known to underestimate the band gap. Studies have shown that Ag₂CrO₄ has a narrow band gap of approximately 1.8 eV, which allows for strong absorption in the visible light spectrum. cdmf.org.br Theoretical calculations often reproduce this value, confirming its semiconductor nature. researchgate.net The choice of exchange-correlation functional can influence the calculated band gap. For instance, calculations at the Perdew–Burke–Ernzerhof (PBE) level are common. cdmf.org.br
Table 2: Calculated Electronic Properties of this compound
| Property | Finding | Source |
|---|---|---|
| Valence Band (VB) Composition | Hybridization of Ag 4d and O 2p orbitals | csic.es |
| Conduction Band (CB) Composition | Dominated by Cr 3d orbitals | csic.es |
DFT can predict the vibrational properties of this compound, which can be compared with experimental Raman and infrared (IR) spectroscopy data. Vibrational frequency calculations are typically performed at the Γ point of the Brillouin zone. cdmf.org.br These calculations help assign the observed spectral modes to specific atomic motions, such as the symmetric stretching vibrations of the Cr-O bonds in the [CrO₄] clusters. cdmf.org.br In some cases, first-principles calculations have predicted vibrational modes that were not experimentally observed, possibly due to low intensity. cdmf.org.br
Phonon dispersion relations, which describe the propagation of lattice vibrations through the crystal, can also be calculated. researchgate.net The absence of imaginary frequencies in the phonon dispersion curves across the Brillouin zone indicates that the crystal structure is dynamically stable. researchgate.net Studies on the spinel structure of Ag₂CrO₄ have used these calculations to confirm its mechanical stability. researchgate.netgazi.edu.tr
First-Principles Calculations for Property Prediction and Mechanism Elucidation
First-principles calculations, rooted in DFT, are instrumental in predicting the properties of this compound and elucidating the mechanisms behind its behavior without relying on empirical parameters. csic.es These ab initio simulations have been used to investigate phase transitions under pressure, proposing the stabilization of a spinel-type structure at 11 GPa, even if it was not observed experimentally, likely due to kinetic barriers. upv.es
These computational approaches are also used to understand and rationalize structure-property relationships. csic.es For example, theoretical analyses have been employed to understand how the incorporation of electrons during irradiation can lead to structural modifications and the formation of defects on [AgO₆] and [AgO₄] clusters, creating the necessary conditions for the growth of silver nanoparticles on the crystal surface. cdmf.org.br This demonstrates the power of first-principles methods in explaining complex phenomena at the atomic level.
Computational Modeling of Interfaces and Defect States
The performance of materials in applications like catalysis is often governed by their surfaces and any defects present. Computational modeling provides a window into these complex areas.
The morphology, or shape, of a crystal is determined by the relative stability of its different crystal faces (surfaces). First-principles calculations are used to compute the surface energy (E_surf) for various low-index crystallographic planes, such as (001), (011), (110), and (111). cdmf.org.br The surface energy is the excess energy at the surface of a material compared to the bulk. The surfaces with the lowest energy are the most stable and will be the most prominently expressed in the crystal's equilibrium shape. cdmf.org.br
The calculated surface energies are then used in a Wulff construction, a classical method that provides a geometric relationship between the surface energy of a plane and its distance from the center of the crystal. researchgate.netehu.esillinois.edu This allows for the prediction of the ideal equilibrium morphology. csic.es For Ag₂CrO₄, the order of surface stability has been calculated as (001) < (011) < (110) < (010) < (111) < (100). cdmf.org.br By computationally tuning the surface energy values, researchers can model how different synthesis conditions might affect crystal morphology, and these theoretical shapes can be compared with experimental images from techniques like scanning electron microscopy (SEM). csic.escdmf.org.br
Table 3: Calculated Surface Energies for Low-Index Surfaces of Ag₂CrO₄
| Surface (hkl) | Calculated Surface Energy (J/m²) csic.es |
|---|---|
| (111) | 0.90 |
| (010) | 1.05 |
| (110) | 1.05 |
| (001) | 1.10 |
| (011) | 1.14 |
| (101) | 1.31 |
| (100) | 1.33 |
Note: Values can vary based on the computational method. The (111) surface was found to have the lowest surface energy in this particular study, indicating its prevalence in the ideal morphology.
Role of Defects (e.g., Oxygen and Silver Vacancies) in Reactivity
Theoretical and computational studies have been instrumental in elucidating the critical role of point defects, such as oxygen and silver vacancies, in the reactivity of this compound (Ag₂CrO₄). Density Functional Theory (DFT) calculations, in particular, have provided significant insights into how these imperfections in the crystal lattice influence the material's electronic structure and chemical behavior.
This compound is typically an n-type semiconductor, a characteristic attributed to the presence of oxygen vacancies. cdmf.org.br These vacancies create localized electronic states that affect the material's conductivity and reactivity. Computational models have shown that the incorporation of electrons, for instance during electron beam irradiation, can lead to structural modifications and the formation of additional defects on the [AgO₆] and [AgO₄] clusters that constitute the this compound crystal structure. cdmf.org.briaea.orgunesp.br
A key finding from theoretical analyses is the electron-induced formation of silver vacancies. cdmf.org.briaea.org This process effectively transforms localized regions of the n-type semiconductor into a p-type semiconductor. cdmf.org.br The creation of silver vacancies, which act as charge compensation centers, is also observed when this compound is doped with cations of a higher charge state, such as Zn²⁺. cdmf.org.br This introduction of defects leads to distortions in the Ag₂CrO₄ lattice and subsequent changes in the crystal's morphology. cdmf.org.br
The presence of both oxygen and silver vacancies generates ideal conditions for the nucleation and growth of metallic silver (Ag⁰) nanoparticles on the this compound surface. cdmf.org.briaea.org These defects act as trapping sites for electrons and silver ions, facilitating the reduction process and subsequent agglomeration into nanoparticles. cdmf.org.br
Table 1: Influence of Point Defects on this compound Properties
| Defect Type | Primary Role | Consequence |
|---|---|---|
| Oxygen Vacancy | Characterizes the material as an n-type semiconductor. cdmf.org.br | Creates localized electronic states, influencing conductivity. |
| Silver Vacancy | Can be induced by electron irradiation or doping. cdmf.org.brcdmf.org.br | Transforms local regions into a p-type semiconductor, promoting Ag nanoparticle growth. cdmf.org.br |
Interaction of this compound with Electron Beams and Laser Irradiation
The interaction of this compound with energetic beams, such as electron beams and femtosecond lasers, has been a subject of both experimental and theoretical investigation. These studies reveal that such irradiation is a fast and effective method for inducing chemical transformations and synthesizing novel composite materials. researchgate.netrsc.org
When this compound is exposed to an electron beam, such as within an electron microscope, a segregation process occurs, leading to the formation and growth of metallic silver nanoparticles and, in some cases, Ag nanofilaments on the crystal surface. cdmf.org.briaea.orgresearchgate.netrsc.org This phenomenon is monitored in real-time using microscopy techniques. cdmf.org.brunesp.br Theoretical analyses based on DFT confirm that the incident electrons are incorporated into the material, causing structural modifications and the formation of defects, particularly silver vacancies. cdmf.org.briaea.orgosti.gov This process facilitates the reduction of Ag⁺ ions to metallic Ag⁰, which then nucleates and grows. cdmf.org.briaea.org The decomposition of the silver salt on the surface is directly linked to the current density of the electron beam. nih.gov
Similarly, irradiation with a femtosecond laser induces the growth and coalescence of metallic Ag nanoparticles on the Ag₂CrO₄ surface. researchgate.netrsc.org This method, like electron beam irradiation, is considered an environmentally friendly approach as it avoids the use of chemical reducing agents. researchgate.netrsc.org
These irradiation strategies offer significant potential for the controlled synthesis and morphological manipulation of Ag nanoparticles on various templates, creating composites like Ag₂₋ₓCrO₄:Ag which are challenging to produce via conventional chemical routes. researchgate.netrsc.org
Table 2: Effects of Irradiation on this compound
| Irradiation Source | Observed Phenomenon | Underlying Mechanism (from Theoretical Insights) |
|---|---|---|
| Electron Beam | Growth of Ag nanoparticles and nanofilaments. iaea.orgresearchgate.netrsc.org | Incorporation of electrons induces defects (e.g., Ag vacancies), facilitating Ag⁺ reduction to Ag⁰. cdmf.org.briaea.org |
| Femtosecond Laser | Growth and coalescence of Ag nanoparticles. researchgate.netrsc.org | Induces changes in the lattice parameters, structure, and morphology of the crystal. researchgate.net |
Prediction of Phase Transitions and High-Pressure Behavior
The behavior of this compound under high-pressure conditions has been explored through a combination of experimental techniques, such as angle-dispersive X-ray diffraction (ADXRD) and Raman spectroscopy, and theoretical first-principles calculations. upv.esacs.orgresearchgate.net These studies aim to understand the structural stability and phase transitions of the material.
Upon further compression, a second reversible phase transition to Phase III occurs at around 13 GPa. upv.esacs.org The exact structure of Phase III has not been unequivocally determined due to the quality of the experimental data at such high pressures. upv.es
A noteworthy discrepancy exists between experimental observations and theoretical predictions. First-principles calculations have been unable to reproduce the isostructural transition observed at 4.5 GPa. upv.esacs.orgresearchgate.net Instead, these computational models predict the stabilization of a spinel-type structure at a higher pressure of 11 GPa. upv.esacs.orgresearchgate.net The fact that this spinel phase is not observed experimentally is likely due to the presence of kinetic barriers that hinder the transformation under the experimental conditions. upv.esacs.orgresearchgate.net This disparity suggests that a more complex structural and electronic description may be necessary to fully model the high-pressure properties of this compound. upv.esacs.org
Separate studies investigating the phase diagram at high temperatures and pressures have also identified a transition at 479°C at 1 bar, with the melting curve being tracked up to 40 kbar (4 GPa). aip.org
Table 3: High-Pressure Phases of this compound
| Phase | Pressure Range | Structure | Key Characteristics |
|---|---|---|---|
| Phase I | Ambient - ~4.5 GPa | Orthorhombic (Pnma) upv.es | Initial, stable phase at ambient conditions. |
| Phase II | ~4.5 GPa - ~13 GPa | Orthorhombic (isostructural to Phase I) upv.esacs.org | Formed via a reversible, isostructural transition with ~0.95% volume collapse. upv.esacs.org |
| Phase III | > 13 GPa | Undetermined upv.esacs.org | Formed via a second reversible transition. upv.es |
| Spinel-type (Predicted) | ~11 GPa | Spinel upv.esacs.org | Predicted by first-principles calculations but not observed experimentally. upv.esacs.org |
Molecular Interactions and Cluster Studies
Computational chemistry provides powerful tools for modeling molecular-level interactions and the behavior of small atomic clusters, which can serve as models for larger nanoparticles or surfaces. These studies offer fundamental insights into surface phenomena and reaction mechanisms.
While not directly involving the chromate anion, the computational modeling of silver clusters (Agₙ) interacting with organic molecules is crucial for understanding surface-related phenomena like catalysis and sensing, which are relevant to silver-containing materials. Density Functional Theory (DFT) is a primary method used for these simulations.
These models are frequently employed to interpret and explain experimental results from techniques like Surface-Enhanced Raman Scattering (SERS), where organic molecules interact with silver nanoparticles. researchgate.net By modeling the interaction of a small Agₙ cluster with molecules such as amino acids, pesticides, or herbicides, researchers can reproduce the characteristic chemical enhancements observed in SERS spectra. researchgate.net These calculations provide data on binding energies, charge transfer mechanisms, and changes in vibrational modes upon adsorption to the silver surface. researchgate.net
Furthermore, computational studies have modeled the interaction between silver clusters and carbohydrates like glucose and glyceraldehyde. nih.govacs.orgresearchgate.net These simulations aim to understand the role of these organic molecules as reducing agents in the "green synthesis" of silver nanoparticles. nih.govacs.org By calculating interaction energies and analyzing the electronic structure of the silver cluster-monosaccharide complex, researchers can predict which molecules are the most effective reducing agents, finding that glyceraldehyde exhibits favorable characteristics for this process. nih.govresearchgate.net
Computational studies have been vital in providing a molecular-level understanding of the reduction of silver compounds to metallic silver. This process is fundamental to the formation of Ag nanoparticles from this compound under irradiation and in various synthesis routes.
As discussed previously (Section 8.3.3), theoretical analyses using DFT have shown that when this compound is irradiated with an electron beam, the incorporation of electrons into the structure is the primary driver of the reduction process. cdmf.org.briaea.orgunesp.br These electrons induce the formation of defects and modify the electronic landscape, creating favorable conditions for the reduction of Ag⁺ ions to Ag⁰ atoms, which subsequently form nanoparticles. cdmf.org.briaea.org
The efficiency of electron-induced decomposition and reduction is not limited to this compound. Computational studies on other silver compounds, such as silver(I) carboxylates used as precursors for focused electron beam induced deposition (FEBID), provide further insights. mdpi.comnih.gov By calculating properties like the average local ionization energies (ALIE), researchers can explain why certain precursors decompose more efficiently than others. For instance, ionization from the coordinate bond to the silver atom promotes fragmentation and reduction, whereas ionization from other parts of the molecule can stabilize the complex against decomposition. mdpi.comnih.gov
The reduction process is not only initiated by electrons but also by chemical agents. As noted in the previous subsection, computational modeling of the interaction between silver clusters and monosaccharides helps to elucidate the reduction mechanism in green synthesis approaches. nih.govacs.orgresearchgate.net The analysis of the electron localization function (ELF) and charge distribution can explain how electron density is donated from the organic molecule to the silver atom or cluster, facilitating the reduction from Ag⁺ to Ag⁰. researchgate.net
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ag₂CrO₄ |
| Silver | Ag |
| Zinc oxide | ZnO |
| Glucose | C₆H₁₂O₆ |
| Glyceraldehyde | C₃H₆O₃ |
| Silver(I) carboxylates | Ag(O₂CR) |
| Silver(I) benzoate | Ag(O₂CC₆H₅) |
Advanced Materials Science and Engineering Research
Catalytic Roles in Organic Synthesis Research
Silver compounds, in general, are recognized for their catalytic activity in a range of organic reactions. alfachemic.com While the broader family of silver catalysts is known for its utility in cycloaddition, asymmetric synthesis, and coupling reactions, research into the specific catalytic applications of silver chromate (B82759) is revealing its potential in photocatalysis. alfachemic.com
A notable area of investigation is the use of silver chromate in photocatalytic reduction reactions. For instance, in the preparation of aniline (B41778) from nitrobenzene (B124822), this compound has been utilized as a photocatalyst. rsc.orgresearchgate.net Research has demonstrated that under certain conditions, this compound can facilitate this conversion, although its efficiency can be significantly enhanced when incorporated into a hybrid material. rsc.orgresearchgate.net
Detailed research findings have shown that when used as a standalone catalyst for the photoreduction of nitrobenzene to aniline, this compound achieved a conversion of 22%. researchgate.net The kinetic rate of this reaction was determined to be 0.01603 min⁻¹. rsc.orgresearchgate.net These findings highlight both the potential and the current limitations of using pure this compound as a photocatalyst in organic synthesis.
| Catalyst | Conversion Percentage (%) | Kinetic Rate (min⁻¹) |
|---|---|---|
| This compound (Ag₂CrO₄) | 22 | 0.01603 |
| NH₂-MIL-125 | 48 | 0.1416 |
| Ag₂CrO₄@NH₂-MIL-125 | 97.8 | 0.5199 |
Sensing Platform Development Beyond Conventional Analytical Applications
The unique properties of silver-based materials are being harnessed for the development of advanced sensing platforms. nih.govmdpi.com While much of the research focuses on silver nanoparticles, the principles can inform the potential applications of silver compounds like this compound. nih.govmdpi.com These platforms often utilize phenomena such as surface plasmon resonance (SPR) for the detection of various analytes. nih.govmdpi.com
The development of sensors for environmental and food safety monitoring is a significant area of research. nih.gov For instance, SPR-based sensors have been developed for the rapid detection of silver nanoparticles, demonstrating the sensitivity of silver-based detection systems. nih.gov Another area of development is in the creation of electrochemical sensors for water quality analysis. copernicus.org Modified electrodes, for example, those incorporating silver nanoparticles, have been shown to enhance the detection of nitrates in water. copernicus.org These advancements in silver-based sensing technologies suggest potential pathways for the application of this compound in specialized sensing platforms, although direct research in this specific area is still emerging.
Integration in Hybrid Materials for Enhanced Functionality
The integration of inorganic compounds like this compound into hybrid materials is a promising strategy for creating materials with enhanced and synergistic properties. nih.govbohrium.com Hybrid materials combine the distinct characteristics of their organic and inorganic components, leading to novel functionalities. nih.gov
A prime example of this approach is the development of a this compound-doped Ti-based metal-organic framework (MOF), specifically Ag₂CrO₄@NH₂-MIL-125. rsc.orgresearchgate.net This hybrid material demonstrates significantly improved performance in the photocatalytic reduction of nitrobenzene to aniline compared to its individual components. rsc.orgresearchgate.net The conversion percentage for this hybrid catalyst reached 97.8%, a substantial increase from the 22% achieved by this compound alone. researchgate.net Furthermore, the kinetic rate of the reaction was enhanced to 0.5199 min⁻¹, compared to 0.01603 min⁻¹ for pure this compound. rsc.orgresearchgate.net This enhancement is attributed to the synergistic effects between the this compound and the MOF, which likely involve improved charge separation and increased surface area. rsc.org
The electrochemical properties of this hybrid material were also investigated, revealing a specific capacitance of 103.12 F g⁻¹ at a current density of 1 A g⁻¹. rsc.orgresearchgate.net This demonstrates that the integration of this compound into a hybrid structure can not only boost its catalytic activity but also impart valuable electrochemical characteristics. rsc.orgresearchgate.net
| Material | Property | Value |
|---|---|---|
| Ag₂CrO₄@NH₂-MIL-125 | Specific Capacitance | 103.12 F g⁻¹ |
| Ag₂CrO₄@NH₂-MIL-125 | Current Density | 1 A g⁻¹ |
Research in Novel Optoelectronic and Magnetic Materials
The exploration of chromate-containing compounds in the realm of optoelectronic and magnetic materials is an active area of research. nih.govacs.orgfu-berlin.de While research specifically on the optoelectronic and magnetic properties of this compound is not extensively detailed in the provided search results, the study of other chromate compounds offers insights into the potential of this class of materials. acs.orgfu-berlin.de
The coordination environment of the chromium ion plays a crucial role in determining the magnetic and electronic properties of chromate compounds. acs.orgfu-berlin.de For example, a novel ternary sulfido chromate(II), K₂[Cr₃S₄], exhibits unusual magnetic behavior due to its square planar and square pyramidal coordination geometries. acs.orgfu-berlin.de The experimentally measured magnetic moment of 3.60 μB per chromium ion in this compound suggests complex electronic interactions, such as Cr-Cr interactions and spin delocalization. acs.orgfu-berlin.de Such findings in related chromate materials hint at the possibility of uncovering interesting magnetic phenomena in this compound with further investigation.
Molecule-based magnetic materials are also a significant area of interest, with research focusing on phenomena like thermochromism and the photoswitching of magnetic and optical characteristics. nih.gov These properties are highly desirable for applications in sensors, data storage, and spintronics. nih.gov The study of such phenomena in the broader class of chromate-containing materials could pave the way for future research into the potential of this compound in these advanced applications.
Q & A
Q. What experimental protocols ensure reproducible synthesis of silver chromate (Ag₂CrO₄) for analytical applications?
this compound synthesis typically involves the precipitation reaction between silver nitrate (AgNO₃) and potassium chromate (K₂CrO₄). To achieve high purity:
- Use stoichiometric ratios (e.g., 2:1 molar ratio of Ag⁺ to CrO₄²⁻) under controlled pH (neutral to slightly alkaline) to avoid side reactions like Ag₂O formation .
- Characterize the product via X-ray diffraction (XRD) for crystallinity and energy-dispersive X-ray spectroscopy (EDS) for elemental composition .
- Reproducibility requires precise temperature control (20–25°C) and slow addition of reagents to minimize colloidal suspensions .
Q. How do I validate the endpoint determination in Mohr’s method using this compound as an indicator?
In Mohr’s method, Ag₂CrO₄’s solubility dictates its role as a visual endpoint indicator for chloride titration:
- Maintain chromate ion concentration at 0.01–0.02 M to ensure Ag₂CrO₄ precipitates only after AgCl formation .
- Calibrate the method using standard NaCl solutions. A deviation >2% in endpoint accuracy suggests impurities in AgNO₃ or incorrect chromate concentration .
- Document pH conditions (6.5–9.0) to prevent CrO₄²⁻ conversion to Cr₂O₇²⁻ in acidic environments, which alters the indicator’s sensitivity .
Q. Which spectroscopic techniques are critical for confirming this compound’s structural and optical properties?
- UV-Vis Spectroscopy : Measure absorption peaks near 270 nm (Ag⁺ charge-transfer transitions) and 370 nm (CrO₄²⁻ ligand-to-metal transitions) .
- Raman Spectroscopy : Identify Cr–O symmetric stretching modes at 850–900 cm⁻¹ and Ag–O vibrations at 300–400 cm⁻¹ .
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition (e.g., Ag₂CrO₄ → Ag + CrO₃ above 500°C) to assess stability .
Advanced Research Questions
Q. How to resolve contradictions in reported solubility product (Ksp) values of this compound across literature?
Discrepancies in Ksp values (e.g., 1.1×10⁻¹² vs. 2.8×10⁻¹²) arise from ionic strength variations and experimental methods:
- Ionic Strength Adjustment : Use Davies or Debye-Hückel equations to correct activity coefficients in high-ionic-strength solutions .
- Method Comparison : Validate results via conductimetry (direct Ag⁺ measurement) and gravimetry (mass loss post-precipitation) to cross-check potentiometric data .
- Controlled Conditions : Standardize temperature (±0.1°C) and exclude light exposure to prevent Ag⁺ photoreduction .
Q. What advanced strategies optimize this compound-based sensors for environmental nitrate detection?
Ag₂CrO₄’s redox activity can be harnessed for nitrate sensing:
- Nanostructuring : Synthesize Ag₂CrO₄ nanoparticles (10–50 nm) via microemulsion to enhance surface area and sensitivity .
- Composite Materials : Embed Ag₂CrO₄ in graphene oxide matrices to improve electron transfer kinetics and reduce interference from Cl⁻ or SO₄²⁻ .
- Calibration : Use cyclic voltammetry to establish linear response ranges (e.g., 0.1–10 mM NO₃⁻) and limit of detection (LOD) calculations via 3σ/method .
Q. How to analyze conflicting mechanistic pathways in this compound-mediated photocatalytic reactions?
Divergent mechanisms (e.g., direct vs. indirect electron transfer) require:
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in photocatalytic degradation experiments to trace oxygen sources in reaction intermediates .
- Transient Absorption Spectroscopy : Track charge-carrier lifetimes (e.g., Ag⁺ → CrO₄²⁻ electron transfer in <1 ns) to distinguish dominant pathways .
- Computational Modeling : Employ density functional theory (DFT) to simulate band structures and identify active sites for radical generation (e.g., •OH vs. O₂•⁻) .
Methodological Guidelines for Data Reporting
- Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to document experimental parameters (pH, temperature, reagent purity) in detail .
- Data Contradiction Analysis : Use tables to compare results with literature, highlighting variables (e.g., ionic strength, instrument calibration) that explain discrepancies (Example Table 1) .
Table 1. Comparison of this compound Solubility Data Under Varied Conditions
| Method | Ksp (×10⁻¹²) | Temperature (°C) | Ionic Strength (M) | Reference |
|---|---|---|---|---|
| Potentiometric | 1.1 | 25 | 0.1 | |
| Gravimetric | 2.8 | 30 | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
